ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound featuring a tricyclic core fused with a furan substituent and a trifluoromethylbenzoyl imino group. Its molecular formula is C27H19F3N4O5, with a CAS registry number 685860-24-6 . The 2-(trifluoromethyl)benzoyl group at position 6 and the furan-2-ylmethyl moiety at position 7 are critical for its electronic and steric properties, influencing reactivity and biological activity.
Properties
Molecular Formula |
C27H19F3N4O5 |
|---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C27H19F3N4O5/c1-2-38-26(37)19-14-18-22(31-21-11-5-6-12-33(21)25(18)36)34(15-16-8-7-13-39-16)23(19)32-24(35)17-9-3-4-10-20(17)27(28,29)30/h3-14H,2,15H2,1H3 |
InChI Key |
KYGXYAIJBLNJKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4C(F)(F)F)CC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the triazatricyclo structure, followed by the introduction of the furan-2-ylmethyl and trifluoromethylbenzoyl groups. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethylbenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the oxo group can produce alcohol derivatives.
Scientific Research Applications
Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Key Differences :
- Electron-Withdrawing Effects: The 3-fluoro substituent is less electron-withdrawing than CF3, altering reactivity in nucleophilic or electrophilic reactions.
Functional Analogues with Modified Heterocyclic Cores
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Differences :
- Impact :
- Crystallinity : The thiazolo-pyrimidine core forms distinct hydrogen-bonding networks (e.g., N–H···O interactions) compared to the triazatricyclo system .
- Bioactivity : Trimethoxybenzylidene groups are associated with antimalarial and anticancer activities, suggesting divergent pharmacological profiles.
Table 1: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Challenges: The triazatricyclo core requires precise regiocontrol during cyclization, contrasting with the more straightforward synthesis of thiazolo-pyrimidine derivatives via Knoevenagel reactions .
- Crystallographic Insights : Hydrogen-bonding patterns in similar tricyclic compounds (e.g., N–H···O interactions) are critical for crystal packing and stability, which may influence formulation strategies .
Biological Activity
Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activity that warrants detailed investigation. This article aims to summarize the available research findings regarding its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework characterized by:
- Furan moiety : Contributes to its reactivity and biological interactions.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Triazatricyclo structure : Imparts rigidity and may influence binding interactions with biological targets.
Biological Activity Overview
The biological activity of the compound has been explored in various studies focusing on its potential as an inhibitor of specific enzymes and its effects on cellular processes.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent:
- Inhibition of SARS-CoV-2 Main Protease (Mpro) : A related furan derivative demonstrated significant inhibition against Mpro with an IC50 value of approximately 1.55 μM . This suggests that ethyl 7-(furan-2-ylmethyl)-2-oxo derivatives could possess similar inhibitory properties against viral proteases.
Anticancer Properties
The compound's structural features may also confer anticancer activity:
- Mechanism of Action : Research indicates that compounds with similar structural characteristics can induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation . Further studies are needed to elucidate the specific pathways involved for this compound.
Study 1: In Vitro Evaluation of Antiviral Activity
In a study assessing the antiviral efficacy of furan derivatives:
- Compounds Tested : Various furan-based compounds were screened for their ability to inhibit viral replication.
- Results : Compounds with structural similarities to ethyl 7-(furan-2-ylmethyl)-2-oxo showed promising results, achieving IC50 values in the low micromolar range .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Ethyl derivative | 1.55 | Inhibition of Mpro |
| F8-B22 | 1.57 | Reversible covalent inhibitor |
Study 2: Cytotoxicity Assessment
An evaluation of cytotoxic effects was conducted using Vero and MDCK cell lines:
- Findings : The tested derivatives exhibited low cytotoxicity with CC50 values exceeding 100 μM, indicating a favorable safety profile for further development .
Future Directions
Given the promising biological activities observed in preliminary studies, future research should focus on:
- Structure-Activity Relationship (SAR) Studies : To optimize the efficacy and selectivity of ethyl 7-(furan-2-ylmethyl)-2-oxo derivatives.
- In Vivo Studies : To evaluate pharmacokinetics and therapeutic potential in animal models.
- Mechanistic Studies : To clarify the molecular pathways influenced by this compound in different biological contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
